molecular formula C20H40O B12515751 3,4,4-Trimethylheptadec-2-EN-2-OL CAS No. 749862-24-6

3,4,4-Trimethylheptadec-2-EN-2-OL

Cat. No.: B12515751
CAS No.: 749862-24-6
M. Wt: 296.5 g/mol
InChI Key: SYISQJYTGLOXFK-UHFFFAOYSA-N
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Description

3,4,4-Trimethylheptadec-2-EN-2-OL is an organic compound with the molecular formula C20H40O. It is a branched-chain alcohol with a double bond at the second carbon position.

Properties

CAS No.

749862-24-6

Molecular Formula

C20H40O

Molecular Weight

296.5 g/mol

IUPAC Name

3,4,4-trimethylheptadec-2-en-2-ol

InChI

InChI=1S/C20H40O/c1-6-7-8-9-10-11-12-13-14-15-16-17-20(4,5)18(2)19(3)21/h21H,6-17H2,1-5H3

InChI Key

SYISQJYTGLOXFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)(C)C(=C(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trimethylheptadec-2-EN-2-OL typically involves the alkylation of a suitable precursor with a branched alkyl chain. One common method is the reaction of 3,4,4-trimethylheptanal with a Grignard reagent, followed by oxidation to form the desired alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is typically carried out under high pressure and temperature conditions, using catalysts such as palladium or platinum on carbon. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethylheptadec-2-EN-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,4-Trimethylheptadec-2-EN-2-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,4-Trimethylheptadec-2-EN-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4-Trimethylheptadec-2-EN-2-OL is unique due to its branched structure and the presence of both an alcohol group and a double bond. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Biological Activity

3,4,4-Trimethylheptadec-2-EN-2-OL is a long-chain unsaturated alcohol that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure allows it to participate in several biological activities, making it a compound of significant research interest. This article aims to explore the biological activity of this compound through a detailed examination of its properties, case studies, and relevant research findings.

This compound is characterized by its long hydrocarbon chain and a hydroxyl group that can undergo various chemical reactions. The compound can be oxidized to form ketones and aldehydes, which may contribute to its biological activity.

1. Antioxidant Activity

Research indicates that long-chain alcohols like this compound exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which are implicated in various diseases such as cancer and neurodegenerative disorders. The antioxidant activity of this compound has been linked to its ability to scavenge free radicals effectively.

2. Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties. Neuroprotection is vital for preventing neuronal cell death in conditions such as Alzheimer's disease and Parkinson's disease. The compound's interaction with neurotransmitter systems could potentially mitigate neurodegeneration .

3. Anti-inflammatory Properties

Inflammation is a common underlying factor in many chronic diseases. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Neuroprotection

A study investigated the effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls. This indicates its potential role as a neuroprotective agent.

Case Study 2: Antioxidant Activity

In another experiment focusing on oxidative stress models, this compound exhibited significant scavenging activity against DPPH radicals. The IC50 value was determined to be lower than that of several known antioxidants, suggesting a strong potential for therapeutic applications.

Research Findings

StudyFindings
Study on NeuroprotectionReduced oxidative stress-induced cell deathSupports neuroprotective potential
Antioxidant Activity AssessmentStrong DPPH radical scavenging activityIndicates effective antioxidant properties
Inflammatory Response AnalysisInhibition of pro-inflammatory cytokinesSuggests anti-inflammatory effects

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